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Compound of Interest

Compound Name: Diisopropyl bicarbamate

Cat. No.: B141130

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Diisopropyl bicarbamate (CAS No: 19740-72-8). The information detailed below includes
predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, and
predicted Mass Spectrometry (MS) data. This document also outlines standardized
experimental protocols for acquiring such spectra, intended to serve as a valuable resource for
researchers in organic synthesis and drug development.

Chemical Structure and Properties

o |[UPAC Name: propan-2-yl N-(propan-2-yloxycarbonylamino)carbamate[1][2][3]
e Molecular Formula: CsH1sN204[1][2][3]

e Molecular Weight: 204.22 g/mol [1][2]

e Synonyms: Diisopropyl Hydrazodicarboxylate, 1,2-Hydrazinedicarboxylic acid, bis(1-
methylethyl) ester[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Diisopropyl
bicarbamate. It is important to note that experimental values may vary based on the solvent,
concentration, and instrument used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic

compounds.[4]

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~1.25 Doublet 12H -CH(CHs3)2
~4.90 Septet 2H -CH(CHs)2
~7.50 (broad) Singlet 2H -NH-NH-

Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (6) ppm Assignment
~22 -CHs

~70 -CH(CHs3)2
~157 -C=0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Data
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Wavenumber (cm~?) Intensity Assignment
3200-3400 Strong, Broad N-H Stretch

2850-3000 Medium C-H Stretch (aliphatic)
1700-1750 Strong C=0 Stretch (carbamate)
1500-1550 Medium N-H Bend

1200-1300 Strong C-O Stretch

1000-1100 Medium C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.[5] The predicted monoisotopic mass of Diisopropyl
bicarbamate is 204.11100700 Da.[1]

Table 4: Predicted Mass Spectrometry Data (Electrospray lonization - ESI)

m/z Adduct lon
205.11829 [M+H]*
227.10023 [M+Na]*
243.07417 [M+K]*
222.14483 [M+NHa]*
203.10373 [M-H]~

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
solid organic compound like Diisopropyl bicarbamate.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of Diisopropyl bicarbamate in 0.5-
0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent is critical and
should be one that dissolves the compound well and does not have signals that overlap with
the analyte's signals.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
e 1H NMR Acquisition:

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o Switch the probe to the carbon frequency.

o Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each
unique carbon.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alonger acquisition time and a higher number of scans are generally required for 13C NMR
due to the low natural abundance of the 3C isotope.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Reference the spectrum to the residual
solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Place a small amount of the solid Diisopropyl bicarbamate directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
e Acquisition:
o Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

o Typically, the spectrum is scanned over the mid-IR range (4000-400 cm™1).

o Data Processing: The resulting spectrum can be analyzed to identify the characteristic
absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of Diisopropyl bicarbamate (typically 1
mg/mL) in a suitable solvent such as methanol or acetonitrile.

» Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

e Acquisition:

o Introduce the sample solution into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o Optimize the ion source parameters (e.g., capillary voltage, cone voltage, gas flow rates,
and temperature) to achieve stable and efficient ionization.

o Acquire the mass spectrum in either positive or negative ion mode, scanning over a
relevant mass range (e.g., m/z 50-500).
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o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
other characteristic fragment ions. High-resolution mass spectrometry can be used to
determine the elemental composition of the ions.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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